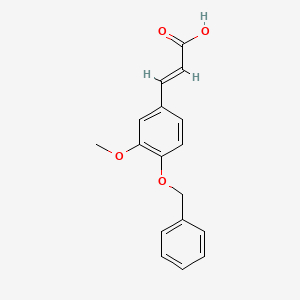

4-Benzyloxy-3-methoxycinnamic acid

Descripción general

Descripción

4-Benzyloxy-3-methoxycinnamic acid is an organic compound with the molecular formula C17H16O4 and a molecular weight of 284.315 g/mol It is a derivative of cinnamic acid, characterized by the presence of benzyloxy and methoxy groups on the aromatic ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyloxy-3-methoxycinnamic acid typically involves the reaction of 4-benzyloxy-3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve yield.

Análisis De Reacciones Químicas

Types of Reactions: 4-Benzyloxy-3-methoxycinnamic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Benzyloxy-3-methoxycinnamic acid is being investigated for its potential therapeutic applications:

- Anticancer Activity: Recent studies have highlighted its ability to inhibit cell proliferation and migration in various cancer cell lines, particularly hepatocellular carcinoma (HCC). A derivative known as BMBF has shown anti-metastatic effects by modulating proteins involved in epithelial–mesenchymal transition (EMT) . The compound's mechanism includes downregulation of integrin α7 and MMP-9, which are crucial for cancer cell invasion.

- Antioxidant Properties: The compound exhibits significant antioxidant activity, helping to neutralize free radicals and prevent oxidative stress linked to various diseases, including cancer and neurodegenerative disorders .

The biological activities of this compound extend beyond anticancer properties:

- Antimicrobial Activity: Derivatives of this compound have demonstrated antimicrobial effects against various pathogens. Specific studies indicate that these derivatives can inhibit bacterial and fungal growth while exhibiting low cytotoxicity to mammalian cells .

Material Science

In addition to its biological applications, this compound serves as a building block in organic synthesis. It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Related Compounds

To better understand the efficacy of this compound, it is useful to compare its activities with similar compounds:

| Compound | Antioxidant Activity | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Significant | Moderate |

| Ferulic Acid | Moderate | Moderate | Low |

| p-Methoxycinnamic Acid | Low | Low | High |

This table highlights that while many compounds exhibit antioxidant properties, the unique combination of functional groups in this compound may enhance its efficacy in specific applications.

Study on Hepatocellular Carcinoma

A pivotal study investigated the effects of BMBF on HCC cell lines, revealing that treatment significantly suppressed cell viability with an IC50 value of approximately 38.15 μM after 48 hours. Non-cytotoxic concentrations inhibited cell motility effectively, indicating potential therapeutic applications for HCC treatment .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of derivatives derived from this compound. These derivatives were tested against various bacterial strains and showed notable inhibitory effects without significant cytotoxicity to mammalian cells .

Mecanismo De Acción

The mechanism of action of 4-benzyloxy-3-methoxycinnamic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to the ability to donate electrons and neutralize free radicals . Additionally, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparación Con Compuestos Similares

Ferulic Acid:

p-Methoxycinnamic Acid: This compound has a methoxy group at the para position of the cinnamic acid moiety, similar to 4-benzyloxy-3-methoxycinnamic acid.

3,4-Dimethoxycinnamic Acid: This derivative has two methoxy groups on the aromatic ring, differing from the benzyloxy and methoxy substitution in this compound.

Uniqueness: this compound is unique due to the presence of both benzyloxy and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.

Actividad Biológica

4-Benzyloxy-3-methoxycinnamic acid (C17H16O4) is an organic compound notable for its diverse biological activities. This compound, with a molecular weight of 284.315 g/mol, is primarily recognized for its potential applications in medicinal chemistry and organic synthesis. The presence of both benzyloxy and methoxy groups enhances its reactivity and biological efficacy, making it a subject of interest in various research domains.

Antioxidant Properties

This compound exhibits significant antioxidant activity. This property is attributed to its ability to donate electrons and neutralize free radicals, thereby preventing oxidative stress. Oxidative stress is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly in relation to hepatocellular carcinoma (HCC). For instance, a derivative known as BMBF (2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran) demonstrated anti-metastatic effects on HCC cell lines. The compound inhibited cell proliferation and migration by modulating key proteins involved in epithelial–mesenchymal transition (EMT), such as E-cadherin and vimentin .

The mechanism underlying the biological activity of this compound involves several pathways:

- Inhibition of EMT : The compound downregulates integrin α7 and MMP-9, which are critical for cell migration and invasion in cancer cells.

- Regulation of p53 : It affects the expression levels of p53, a tumor suppressor protein, thereby influencing cellular responses to stress and apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, derivatives of this compound have shown antimicrobial activity against various pathogens. Research indicates that these compounds can inhibit the growth of bacteria and fungi, although specific mechanisms remain under investigation.

Comparison with Related Compounds

The biological activities of this compound can be compared with similar compounds such as ferulic acid and p-methoxycinnamic acid. These comparisons reveal that while many compounds exhibit antioxidant properties, the unique combination of functional groups in this compound may enhance its efficacy in specific applications.

| Compound | Antioxidant Activity | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Significant | Moderate |

| Ferulic Acid | Moderate | Moderate | Low |

| p-Methoxycinnamic Acid | Low | Low | High |

Study on Hepatocellular Carcinoma

A pivotal study investigated the effects of BMBF on HCC cell lines. The results indicated that treatment with BMBF significantly suppressed cell viability with an IC50 value of approximately 38.15 μM after 48 hours. Furthermore, non-cytotoxic concentrations effectively inhibited cell motility, suggesting potential therapeutic applications for HCC treatment .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of derivatives derived from this compound. These derivatives were tested against various bacterial strains, demonstrating notable inhibitory effects without significant cytotoxicity to mammalian cells.

Propiedades

IUPAC Name |

(E)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-16-11-13(8-10-17(18)19)7-9-15(16)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,18,19)/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOBQOYHYGVEIR-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7152-95-6 | |

| Record name | 4-Benzyloxy-3-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.